Cas no 359586-64-4 ((1S,2S)-Fmoc-acpc)

(1S,2S)-Fmoc-acpc is a chiral Fmoc-protected cyclic amino acid derivative, specifically a 1-aminocyclopentanecarboxylic acid (acpc) analog with (1S,2S) stereochemistry. This compound is widely utilized in peptide synthesis, particularly for introducing constrained conformational motifs to enhance peptide stability and biological activity. The Fmoc (9-fluorenylmethoxycarbonyl) group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. Its rigid cyclopentane backbone restricts conformational flexibility, making it valuable for studying structure-activity relationships in medicinal chemistry. The (1S,2S) configuration ensures stereochemical precision, critical for applications requiring enantiomeric purity. This derivative is compatible with standard solid-phase peptide synthesis protocols, offering reliable performance in complex peptide assembly.
(1S,2S)-Fmoc-acpc structure
(1S,2S)-Fmoc-acpc structure
Product Name:(1S,2S)-Fmoc-acpc
CAS No:359586-64-4
MF:C21H21NO4
MW:351.395745992661
MDL:MFCD04112694
CID:304106
PubChem ID:2756176
Update Time:2025-10-29

(1S,2S)-Fmoc-acpc Chemical and Physical Properties

Names and Identifiers

    • (1S,2S)-FMOC-2-AMINOCYCLOPENTANE CARBOXYLIC ACID
    • (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid
    • (1S,2S)-Fmoc-Acpc
    • Cyclopentanecarboxylicacid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (1S,2S)-
    • Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid
    • Fmoc-ACPC-OH (1S,2S)
    • (1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonyl)amino-cyclopentanecarboxylic acid
    • (1S,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
    • (S,S)-Fmoc-ACPC-OH
    • (S,S)-Fmoc-trans-2-aminocyclopentanecarboxylic acid
    • (S,S)-Fmoc-trans-2-aminocyclopentanecarboxylic acid-OH
    • Fmoc-(S,S)-2-aminocyclopentanecarboxylic acid
    • Fmoc-(S,S)-ACPC
    • (1S,2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid
    • A874492
    • (1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid
    • DTXSID60373282
    • MFCD04112694
    • SCHEMBL6347068
    • AKOS025312264
    • C74848
    • (1S,2S)-2-(Fmoc-amino)cyclopentanecarboxylic acid
    • (1S,2S)-fmoc-acpc, AldrichCPR
    • Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic acid
    • (1S,2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid
    • AS-67292
    • (1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
    • 359586-64-4
    • (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylicacid
    • (1S,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopentanecarboxylic acid
    • EN300-7372566
    • CS-0149814
    • 352707-76-7
    • Fmoc-(1S,2S)-2-aminocyclopentane carboxylic Acid;
    • DS-017945
    • (1S,2S)-Fmoc-acpc
    • MDL: MFCD04112694
    • Inchi: 1S/C21H21NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)/t17-,19-/m0/s1
    • InChI Key: KTLDVIJVCPIJCM-HKUYNNGSSA-N
    • SMILES: O(C(N[C@H]1CCC[C@@H]1C(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 351.14700
  • Monoisotopic Mass: 351.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 514
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • PSA: 75.63000
  • LogP: 4.16930

(1S,2S)-Fmoc-acpc Security Information

  • Hazard Category Code: 50
  • Safety Instruction: 61
  • Hazardous Material Identification: N
  • HazardClass:IRRITANT
  • Storage Condition:Store at 0-5 ° C

(1S,2S)-Fmoc-acpc Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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(1S,2S)-Fmoc-acpc Production Method

(1S,2S)-Fmoc-acpc Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:359586-64-4)(1S,2S)-Fmoc-acpc
Order Number:A874492
Stock Status:in Stock
Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:43
Price ($):201.0/438.0/1974.0
Email:sales@amadischem.com

Additional information on (1S,2S)-Fmoc-acpc

Comprehensive Guide to (1S,2S)-Fmoc-acpc (CAS No. 359586-64-4): Properties, Applications, and Research Insights

In the realm of peptide chemistry and pharmaceutical research, (1S,2S)-Fmoc-acpc (CAS No. 359586-64-4) has emerged as a pivotal building block for advanced drug discovery and biomaterial design. This chiral compound, featuring an Fmoc-protected aminocyclopentanecarboxylic acid backbone, is widely recognized for its role in modulating peptide stability and conformational properties. Its unique structural attributes make it indispensable in the synthesis of peptide therapeutics, protein engineering, and bioconjugation strategies.

The growing demand for peptide-based drugs and targeted therapies has propelled interest in specialized amino acid derivatives like (1S,2S)-Fmoc-acpc. Researchers frequently search for terms such as "Fmoc-acpc solubility", "peptide coupling efficiency", and "chiral amino acid applications", reflecting the compound's relevance in optimizing synthetic protocols. Its CAS No. 359586-64-4 serves as a critical identifier for procurement and regulatory documentation.

Structurally, (1S,2S)-Fmoc-acpc integrates a cyclopentane ring with stereochemical precision, enhancing resistance to enzymatic degradation compared to linear analogs. This property aligns with current trends in long-acting peptide formulations—a hot topic in diabetes and oncology research. The Fmoc group (9-fluorenylmethoxycarbonyl) provides orthogonal protection during solid-phase peptide synthesis (SPPS), a technique dominating modern peptide API manufacturing.

Applications extend beyond therapeutics: (1S,2S)-Fmoc-acpc is leveraged in materials science for designing bioinspired hydrogels and drug delivery systems. Recent publications highlight its utility in creating self-assembling peptides—an area gaining traction for nanomedicine and tissue engineering. Users often inquire about "Fmoc-acpc vs. proline derivatives" or "improving peptide half-life", underscoring its comparative advantages in backbone rigidity.

From a synthetic perspective, the compound’s stereochemical purity (≥98% ee typically) ensures reproducibility in GMP-grade peptide production. Analytical methods like HPLC and LC-MS are routinely employed for quality control, addressing common queries such as "Fmoc-acpc characterization techniques". Its compatibility with automated synthesizers further streamlines workflows for high-throughput screening.

Environmental and safety considerations are integral to discussions about (1S,2S)-Fmoc-acpc. While not classified as hazardous, proper handling of Fmoc-deprotection reagents (e.g., piperidine) remains a frequent search topic. The compound’s storage stability (-20°C under argon) and solvent compatibility (DMF, DCM) are practical concerns for laboratories.

In conclusion, (1S,2S)-Fmoc-acpc (CAS No. 359586-64-4) represents a convergence of chiral synthesis, peptide science, and biomedical innovation. As the pharmaceutical industry prioritizes oral peptide delivery and precision medicine, this compound’s role will undoubtedly expand, making it a staple in both academic and industrial research settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:359586-64-4)(1S,2S)-Fmoc-acpc
A874492
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):201.0/438.0/1974.0
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